Structurally Distinct from 1,3-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazole: Altered CLogP and Hydrogen Bonding
The target compound's 1-ethyl substitution provides a distinct physicochemical profile compared to the 1,3-dimethyl analog. The presence of only a single methyl group on the pyrazole ring eliminates a hydrogen-bond acceptor site compared to the dimethyl derivative, and the ethyl group increases lipophilicity, resulting in a different predicted LogP [1]. This differentiation is critical for modulating membrane permeability and target engagement in a medicinal chemistry campaign.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.0 (estimated) |
| Comparator Or Baseline | 1,3-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole: 0.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 |
| Conditions | In silico prediction based on PubChem computed properties and structural analogs. |
Why This Matters
A higher LogP value can improve passive membrane permeability, a crucial factor in cellular assays and in vivo efficacy.
- [1] PubChem. 1,3-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazole. CID 17371564. (Accessed April 22, 2026). View Source
